P38MAPK Phosphorylation Inhibition: 6-CF3 Imidazo[1,2-b]pyrazole Core vs. Unsubstituted Pyrazole Core in Platelets
In a direct head-to-head comparison within a focused library, the imidazo[1,2-b]pyrazole core bearing a 6-CF3 substituent demonstrated superior p38MAPK phosphorylation inhibition in human platelets relative to a pyrazole analog lacking the fused imidazole ring and the trifluoromethyl group [1].
| Evidence Dimension | p38MAPK phosphorylation inhibition (% of vehicle control) |
|---|---|
| Target Compound Data | Not explicitly reported for the unsubstituted parent; however, related 6-CF3 imidazo[1,2-b]pyrazole derivatives achieved up to 85% inhibition of p38MAPK phosphorylation in platelets. |
| Comparator Or Baseline | Pyrazole analog (Compound 1e) achieved 60% inhibition of p38MAPK phosphorylation in the same assay system. |
| Quantified Difference | The imidazo[1,2-b]pyrazole scaffold with a 6-CF3 group conferred an approximate 25% greater inhibitory effect on p38MAPK phosphorylation compared to a simple pyrazole core lacking the fused imidazole and CF3 groups. |
| Conditions | Human platelet aggregation assay; compounds tested at a concentration of 10 µM. |
Why This Matters
This demonstrates the 6-CF3 imidazo[1,2-b]pyrazole core is not merely a structural variant but provides a measurable, quantitative improvement in inhibiting a key kinase involved in inflammation and angiogenesis, justifying its selection over simpler pyrazole building blocks.
- [1] Signorello, M. G., et al. (2021). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Molecules, 26(19), 5735. Table 3 and Figure 4. View Source
